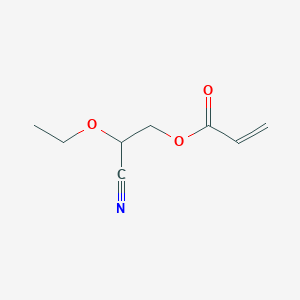
2-Cyano-2-ethoxyethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-ethoxyethyl acrylate is a chemical compound belonging to the family of cyanoacrylates. These compounds are known for their rapid polymerization in the presence of moisture, making them valuable in various adhesive applications. This compound is a colorless liquid with a faint sweet smell and low viscosity, commonly used in industrial and medical adhesives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyano-2-ethoxyethyl acrylate is typically synthesized through the condensation of ethyl cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . This reaction is exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale condensation reactions, often carried out in continuous reactors to maintain consistent quality and yield. The polymer formed during the reaction is then thermally cracked to produce the monomer, which is purified and stabilized for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-2-ethoxyethyl acrylate undergoes several types of chemical reactions, including:
Polymerization: Rapid polymerization in the presence of moisture, forming strong adhesive bonds.
Substitution: Reactions with nucleophiles, leading to the formation of various substituted derivatives.
Hydrolysis: Reaction with water, resulting in the breakdown of the ester bond and formation of cyanoacrylic acid derivatives.
Common Reagents and Conditions
Moisture: Initiates polymerization.
Nucleophiles: Such as amines and alcohols, used in substitution reactions.
Acids and Bases: Employed in hydrolysis reactions to control the pH and reaction rate.
Major Products Formed
Polymers: Formed during polymerization, used in adhesives.
Substituted Derivatives: Resulting from substitution reactions, used in various chemical applications.
Cyanoacrylic Acid Derivatives:
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-ethoxyethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Industry: Applied in the production of high-strength adhesives for various industrial applications, including electronics and automotive sectors.
Wirkmechanismus
The primary mechanism of action for 2-Cyano-2-ethoxyethyl acrylate involves rapid anionic polymerization initiated by moisture. The presence of two strong electron-withdrawing groups (cyano and ester) in the molecule leads to polarization of the double bond, facilitating polymerization. The resulting polymer forms strong adhesive bonds through hydrogen bonding and van der Waals interactions with the substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl cyanoacrylate
- Methyl cyanoacrylate
- Butyl cyanoacrylate
- Octyl cyanoacrylate
Uniqueness
2-Cyano-2-ethoxyethyl acrylate stands out due to its unique combination of properties, including rapid polymerization, strong adhesive bonds, and biocompatibility. Compared to other cyanoacrylates, it offers a balance of flexibility and strength, making it suitable for a wide range of applications in both industrial and medical fields.
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(2-cyano-2-ethoxyethyl) prop-2-enoate |
InChI |
InChI=1S/C8H11NO3/c1-3-8(10)12-6-7(5-9)11-4-2/h3,7H,1,4,6H2,2H3 |
InChI-Schlüssel |
DUMOIXQZQLZBKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(COC(=O)C=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


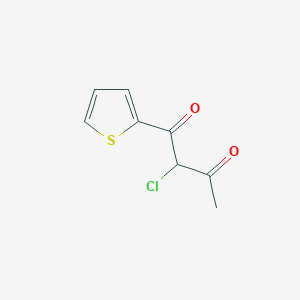

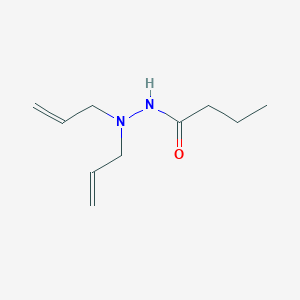
![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)

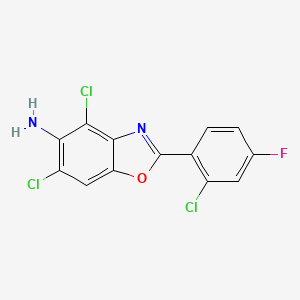
![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
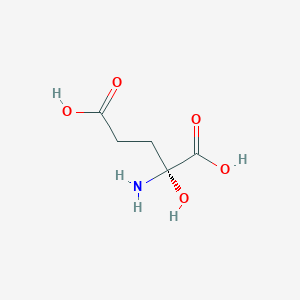
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)


